molecular formula C6H14Si B147118 Allyltrimethylsilane CAS No. 762-72-1

Allyltrimethylsilane

Cat. No. B147118
CAS RN: 762-72-1
M. Wt: 114.26 g/mol
InChI Key: HYWCXWRMUZYRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyltrimethylsilane is a compound that has been extensively studied due to its utility in organic synthesis. It is a reagent used in various chemical reactions, particularly in the addition to aldehydes to form homoallylic alcohols, which are valuable intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of allyltrimethylsilane derivatives can be achieved through different methods. For instance, 2-(trifluoromethyl)allyltrimethylsilane is prepared by the Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, showcasing its potential as a building block for trifluoromethylated organic molecules . Another derivative, 2-trimethylsilylmethyl allyltrimethylsilane, is conveniently prepared from isobutene, allowing for the one-pot synthesis of functional methylene cycloalkanes and 4-methylene N-alkyl piperidines .

Molecular Structure Analysis

The molecular structure of allyltrimethylsilane and its derivatives can be complex, as evidenced by the structural elucidation of cyclic products obtained from reactions with methyl cyclopropyl ketones catalyzed by TiCl4. The stereochemistry of these compounds has been established using NMR and two-dimensional homonuclear shift correlation spectroscopy .

Chemical Reactions Analysis

Allyltrimethylsilane participates in a variety of chemical reactions. It can undergo allylation reactions with aldehydes, catalyzed by Sc(OTf)3, to give high yields of adducts, especially with electron-rich aromatic aldehydes . It can also be involved in intramolecular allyl-migration reactions catalyzed by aluminum chloride, leading to complex silacyclopentane derivatives . Furthermore, iron(III) chloride has been found to catalyze effective allylation reactions of aldehydes with allyltrimethylsilane, suitable for sterically hindered aliphatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyltrimethylsilane are influenced by its interactions with other compounds. For example, allyltrimethylsilane oxide undergoes regiospecific ring-opening with carboxylic acids, and the X-ray structures of the resulting hydroxy esters reveal significant lengthening of the C–O bond due to strong σ C–Si – σ* C–O interactions . Additionally, allyltrimethylsilane can be used in alkene carbosulphenylation and carboselenylation reactions, although the latter is less useful due to competing nucleophilic attack at selenium .

Scientific Research Applications

  • Synthesis of Homoallyl Ethers : Allyltrimethylsilane has been used in the synthesis of homoallyl ethers through the chemoselective allylation of acetals. This process is catalyzed by trimethylsilyl trifluoromethanesulfonate in ionic liquids, providing an environmentally friendly alternative to traditional solvents like dichloromethane (Zerth, Leonard, & Mohan, 2003).

  • Formation of Carbon-Carbon Bonds : The allylation of benzylic, allylic, and propargylic alcohols with allyltrimethylsilane is a powerful method for forming carbon-carbon bonds in organic synthesis. This technique is notable for its efficiency and the potential for further synthetic manipulations of the allylated compounds (Chaskar & Murugan, 2014).

  • Bismuth Triflate Catalyzed Reactions : Another application is in the bismuth triflate-catalyzed allylation of acetals, which efficiently produces homoallyl ethers at room temperature. This method is attractive due to the mild reaction conditions and low toxicity of bismuth salts, making it suitable for large-scale synthesis (Wieland, Zerth, & Mohan, 2002).

  • Iron(III) Chloride-Catalyzed Allylation : Iron(III) chloride catalyzes the allylation reactions of a variety of aldehydes with allyltrimethylsilane, yielding homoallyl alcohols. This method is particularly suitable for sterically hindered aliphatic aldehydes (Watahiki & Oriyama, 2002).

  • Cross-Metathesis Reactions : Allyltrimethylsilane shows high E-olefin selectivity in cross-metathesis reactions with homoallylic alcohols. This selectivity can be explained through a five-membered chelate intermediate (Engelhardt, Schmitt, & Taylor, 2001).

Safety And Hazards

Allyltrimethylsilane is highly flammable . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Allyltrimethylsilane . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The homo- and co-polymerization of allyltrimethylsilane were conducted using syndiospecific (cat 1) and isospecific (cat 2) metallocene catalysts . The polymer obtained by a single-site catalyst, e.g., metallocene catalysts, demonstrated a higher performance . This suggests that there are potential future directions in the use of allyltrimethylsilane in polymerization reactions .

properties

IUPAC Name

trimethyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCXWRMUZYRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88266-74-4
Record name Silane, trimethyl-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88266-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5061089
Record name Silane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltrimethylsilane

CAS RN

762-72-1
Record name Allyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLTRIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltrimethylsilane
Reactant of Route 2
Reactant of Route 2
Allyltrimethylsilane
Reactant of Route 3
Allyltrimethylsilane
Reactant of Route 4
Allyltrimethylsilane
Reactant of Route 5
Allyltrimethylsilane
Reactant of Route 6
Reactant of Route 6
Allyltrimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.